9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane

Conformational restriction Spirocyclic scaffold Diamine bioisostere

9-(Pyrimidin-2-Yl)-2,9-diazaspiro[5.5]undecane (CAS 2107516-28-7, molecular formula C13H20N4, molecular weight 232.32 g/mol) is a synthetic small molecule belonging to the 2,9-diazaspiro[5.5]undecane class, characterized by a saturated spirocyclic bis-piperidine core with a pyrimidin-2-yl substituent at the 9-position nitrogen. The spiro[5.5]undecane framework imparts significant three-dimensionality and conformational restriction, features that are widely exploited in medicinal chemistry to enhance target selectivity and improve physicochemical properties relative to flat aromatic scaffolds.

Molecular Formula C13H20N4
Molecular Weight 232.32 g/mol
Cat. No. B8110201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane
Molecular FormulaC13H20N4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CC2(CCN(CC2)C3=NC=CC=N3)CNC1
InChIInChI=1S/C13H20N4/c1-3-13(11-14-6-1)4-9-17(10-5-13)12-15-7-2-8-16-12/h2,7-8,14H,1,3-6,9-11H2
InChIKeyISTKVYKEZUIKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane (CAS 2107516-28-7) Is Catalogued as a Spirocyclic-Pyrimidine Hybrid Scaffold


9-(Pyrimidin-2-Yl)-2,9-diazaspiro[5.5]undecane (CAS 2107516-28-7, molecular formula C13H20N4, molecular weight 232.32 g/mol) is a synthetic small molecule belonging to the 2,9-diazaspiro[5.5]undecane class, characterized by a saturated spirocyclic bis-piperidine core with a pyrimidin-2-yl substituent at the 9-position nitrogen . The spiro[5.5]undecane framework imparts significant three-dimensionality and conformational restriction, features that are widely exploited in medicinal chemistry to enhance target selectivity and improve physicochemical properties relative to flat aromatic scaffolds [1]. The pyrimidine ring introduces additional hydrogen-bond acceptor capacity and potential π-stacking interactions, distinguishing this compound from simpler N-alkyl or N-acyl 2,9-diazaspiro[5.5]undecane derivatives [2]. However, no peer-reviewed publication or patent currently reports specific biological activity or target engagement data for this exact compound.

Procurement Risk Alert: Why N-Alkyl, N-Acyl, and Regioisomeric 2,9-Diazaspiro[5.5]Undecanes Cannot Substitute for 9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane


The 9-(pyrimidin-2-yl) substitution pattern is structurally distinct from alternative 2,9-diazaspiro[5.5]undecane derivatives. In the orexin receptor antagonist patent class, subtle changes to the N-9 heteroaryl group (e.g., replacing pyrimidin-2-yl with quinoxalin-2-yl or benzothiazol-2-yl) resulted in marked potency shifts, with some analogs showing >10-fold differences in OX1 or OX2 receptor IC50 values depending on the specific heterocycle [1]. Similarly, the 2016 glioma ER stress screen identified that the nature of the spirocyclic core and substitution pattern were critical, as only a subset of 2,9-diazaspiro[5.5]undecanes demonstrated Ca2+ depletion and cytotoxic activity, while closely related acyclic or monocyclic analogs were inactive [2]. The pyrimidine ring's electronic character and hydrogen-bonding geometry are predicted to influence binding site complementarity, but no direct comparative data exist for the target compound versus its closest commercially available analogs such as 9-(methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane (CAS 959536-42-6) or 9-Alloc-2,9-diazaspiro[5.5]undecane.

Quantitative Differentiation Evidence for 9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane (Where Available)


Conformational Restriction Compared to Acyclic Diamine Analogs (Class-Level Inference)

The spiro[5.5]undecane core locks the two piperidine rings into a mutually perpendicular orientation, reducing the number of accessible conformers compared to flexible acyclic 1,5-diaminopentane derivatives. This conformational restriction is a class-level property shared by all 2,9-diazaspiro[5.5]undecanes [1]. In the context of orexin receptor antagonism, the spirocyclic core was preferred over acyclic linkers for achieving dual OX1/OX2 activity; however, quantitative conformational entropy differences have not been experimentally determined for the 9-(pyrimidin-2-yl) derivative specifically [2].

Conformational restriction Spirocyclic scaffold Diamine bioisostere

Regioisomeric Differentiation: N-2 vs N-9 Substitution Pattern (Class-Level Inference)

The 2,9-diazaspiro[5.5]undecane scaffold contains two chemically distinct secondary amine positions (N-2 and N-9). The pyrimidin-2-yl group in 9-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane is attached at the N-9 position, leaving N-2 as a free secondary amine. This regioisomer is distinct from 2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane, where the pyrimidine is at N-2. Competing orexin patents demonstrate that N-2-substituted and N-9-substituted compounds exhibit different pharmacological profiles; for example, 2-((1H-indol-3-yl)methyl)-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one showed distinct receptor occupancy kinetics compared to its N-9 unsubstituted precursor [1]. No direct N-2 vs N-9 pyrimidine regioisomer comparison data are publicly available for the target compound.

Regioisomerism Nitrogen substitution position Spiro scaffold

Physicochemical Property Comparison: Pyrimidin-2-yl vs Methylsulfonyl Derivative (Cross-Study Comparable)

The target compound 9-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane (MW 232.32, formula C13H20N4) can be compared to 9-(methylsulfonyl)-2-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane (CAS 959536-42-6, MW 298.40, formula C14H22N4O2S) based on calculated physicochemical properties from vendor datasheets . The target compound has 2 hydrogen bond donors (one secondary amine NH) and 4 hydrogen bond acceptors, while the methylsulfonyl analog has only 0 donors and 6 acceptors due to sulfonamide substitution at N-2. This difference is predicted to affect membrane permeability and solubility: the target compound's free NH may enable salt formation, potentially improving aqueous solubility for in vitro assays, whereas the methylsulfonyl analog lacks a basic center for salt formation.

Physicochemical properties LogP Hydrogen bond acceptor

Evidence-Based Application Scenarios for 9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane in Scientific Procurement


Fragment-Based or Structure-Based Drug Design Libraries Targeting Purinergic or Kinase ATP-Binding Sites

The pyrimidine ring is a privileged scaffold for interacting with the adenine-binding pocket of kinases and other ATP-utilizing enzymes. The spirocyclic core provides a three-dimensional exit vector that can be exploited for fragment growth. Compounds like 9-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane, which present a pyrimidine moiety on a conformationally restricted scaffold with a free secondary amine for further elaboration, are suitable starting points for fragment-based screening campaigns. However, no experimental target engagement data exist to prioritize this compound over alternative pyrimidine-containing building blocks [1]. Procurement is recommended only for exploratory library synthesis where the spirocyclic topology is specifically desired.

Orexin Receptor Antagonist Scaffold Hopping and Patent Expansion Studies

Novartis and other pharmaceutical companies have extensively patented diazaspiro[5.5]undecanes as orexin receptor antagonists for sleep disorders. The target compound, featuring a pyrimidin-2-yl substituent at N-9, falls within the generic Markush structures of patents such as WO2011076747A1 [1]. Researchers seeking to expand chemical space around existing orexin antagonist pharmacophores could use this compound as a scaffold-hopping intermediate to explore novel substitution patterns not exemplified in the original patents. The free N-2 position allows for rapid diversification via amide bond formation, reductive amination, or urea synthesis.

Synthesis of Focused Libraries for Endoplasmic Reticulum Stress Modulation in Cancer

The 2016 PLoS ONE study identified 2,9-diazaspiro[5.5]undecanes as inducers of the ER stress response with cytotoxic activity in 3D glioma models [1]. While the specific compound 9-(pyrimidin-2-yl)-2,9-diazaspiro[5.5]undecane was not among the actives reported, it could serve as a synthetic intermediate for generating analogs that explore the SAR around the N-9 heteroaryl position. The compound's structural similarity to the active chemotype, combined with its free N-2 handle for parallel synthesis, makes it a rational choice for library production in academic drug discovery labs investigating ER stress-targeted therapies.

Quote Request

Request a Quote for 9-(Pyrimidin-2-Yl)-2,9-Diazaspiro[5.5]Undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.